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Compound of Interest

Compound Name: Cycloechinulin

Cat. No.: B15575605

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloechinulin is a diketopiperazine fungal metabolite first isolated from Aspergillus
ochraceus.[1] As a natural product, it has garnered interest for its potential biological activities.
Accurate and reliable analytical methods are crucial for the isolation, identification, and
guantification of Cycloechinulin in research and drug development settings. These application
notes provide a comprehensive overview of the analytical standards and protocols for
Cycloechinulin, including its physicochemical properties and detailed methodologies for its

analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Cycloechinulin is fundamental
for the development of analytical methods.
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Property Value Source
Molecular Formula C20H21N30s3 MedchemExpress
Molecular Weight 351.40 g/mol MedchemExpress
CAS Number 143086-29-7 MedchemExpress
Appearance Solid ChemicalBook

N Soluble in DMF, DMSO,
Solubility [2]
Ethanol, Methanol

(35)-2,3,8,9-tetrahydro-11-
) methoxy-3,8,8-
Systematic Name ) ) [1]
trimethylpyrazino[1',2":1,2]azoc

ino[5,4-blindole-1,4-dione

Analytical Methodologies

The following sections detail the recommended analytical techniques and protocols for the
characterization and quantification of Cycloechinulin.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of Cycloechinulin from
complex mixtures such as fungal extracts. A validated reverse-phase HPLC (RP-HPLC)
method is essential for achieving accurate and reproducible results.

Experimental Protocol: RP-HPLC Analysis of Cycloechinulin

This protocol is a general guideline and may require optimization based on the specific
analytical instrumentation and sample matrix.

e Instrumentation:
o HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

o C18 analytical column (e.g., 250 mm x 4.6 mm, 5 pm particle size).
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¢ Reagents:

o

Acetonitrile (HPLC grade).

[¢]

Water (HPLC grade).

Formic acid or trifluoroacetic acid (optional, for pH adjustment and improved peak shape).

[¢]

[e]

Cycloechinulin reference standard.

e Chromatographic Conditions:

Parameter Recommended Condition

Acetonitrile:Water (e.g., gradient from 30:70 to

Mobile Phase ) ) )
70:30 v/v) with 0.1% formic acid.

Flow Rate 1.0 mL/min

Column Temperature 30°C

_ 254 nm and 280 nm (based on typical indole
Detection Wavelength ) )
alkaloid UV absorption)

Injection Volume 10 pyL

Run Time 20 minutes

e Sample Preparation:

o Dissolve the sample containing Cycloechinulin in the initial mobile phase composition or
a compatible solvent (e.g., methanol).

o Filter the sample through a 0.45 pm syringe filter before injection.
e Quantification:

o Prepare a calibration curve using a series of known concentrations of the Cycloechinulin
reference standard.
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o The concentration of Cycloechinulin in the sample can be determined by comparing its
peak area to the calibration curve.

Workflow for HPLC Method Development

Preparation

Data Analysis

Cycloechinuiin Inject Sample & Generate
Reference Standard % "{ Standard Obtain Chromatogram Quantfy Peak Area Calibration Curve
HPLC System
Select Column Optimize Mobile Phase Set Detection |
(9. C18) (Acetonitile:Water gradient) (Vuvis @ 2547280 nm) |

Click to download full resolution via product page

Caption: Workflow for HPLC method development and quantification of Cycloechinulin.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation and confirmation of
Cycloechinulin. When coupled with HPLC (LC-MS), it provides high sensitivity and selectivity.

Experimental Protocol: LC-MS Analysis of Cycloechinulin
e Instrumentation:
o LC-MS system equipped with an electrospray ionization (ESI) source.

o High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass
measurements.
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e LC Conditions:

o Use the HPLC conditions described in the previous section.

¢ MS Parameters:

Parameter Recommended Setting

lonization Mode Positive Electrospray lonization (ESI+)
Capillary Voltage 3.5kV

Cone Voltage 30V

Source Temperature 120 °C

Desolvation Temperature 350 °C

Mass Range m/z 100-1000

Ramped (e.g., 10-40 eV) to observe

Collision Energy (for MS/MS) ]
fragmentation patterns.

o Expected lons:
o The protonated molecule [M+H]* is expected at m/z 352.16.
o Other adducts such as [M+Na]* (m/z 374.14) may also be observed.

Hypothetical Fragmentation Pathway for Cycloechinulin

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15575605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

-CsH7

Cycloechinulin
[M+H]*
m/z 352.16

-CO

Y

Loss of CsH7

(isopropyl group)
m/z 309.11

Loss of CO
(carbonyl group)
m/z 324.16

Potential Fragments
\4

\

Indole moiety fragment

Diketopiperazine moiety fragment

Click to download full resolution via product page

Caption: A hypothetical fragmentation pathway for Cycloechinulin in MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of Cycloechinulin.

'H and 3C NMR provide detailed information about the chemical environment of each proton

and carbon atom in the molecule.

1H and 3C NMR Data

While a complete, assigned NMR dataset for Cycloechinulin is not readily available in the

cited literature, the following table presents expected chemical shift ranges for key functional

groups based on the known structure.
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Expected *H Chemical

Functional Group

Expected **C Chemical

Shift (ppm) Shift (ppm)
Indole NH 8.0-11.0 -
Aromatic CH 6.5-8.0 100 - 140
a-protons (amino acid) 35-45 50 - 65
Aliphatic CH, CHz, CHs 0.8-25 10 - 40
Amide Carbonyl - 165 - 175
OCHs 3.5-4.0 55 - 60
Workflow for NMR-based Structural Elucidation

Purified Cycloechinulin

in Deuterated Solvent

(e.g., CDCls, DMSO-ds)

NMR Data Acqyisition
\ 4 A 4 Y Y
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HNMR (*H-13C corr(glation) HCNMR (*H-1H correlation) (long-range 1H-13C correlation)
Spectral Analysis & Structure Confirmation

Assign Proton Signals ‘B Assign Carbon Signals

'

Establish Connectivity
(COSY, HMBC)

Confirm Structure of
Cycloechinulin
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Caption: A typical workflow for the structural elucidation of Cycloechinulin using NMR
spectroscopy.

Biological Activity and Target Identification

While the specific signaling pathways modulated by Cycloechinulin are not well-defined,
related compounds like neoechinulin B have been shown to exhibit antiviral activity by targeting
host factors. A general workflow for identifying the biological targets and mechanism of action
of a natural product like Cycloechinulin is presented below.

General Workflow for Target Identification of a Natural Product
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Caption: A general workflow for the identification and validation of the biological target(s) of
Cycloechinulin.
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Conclusion

The analytical methods and protocols outlined in these application notes provide a robust
framework for the qualitative and quantitative analysis of Cycloechinulin. The use of
orthogonal techniques such as HPLC, MS, and NMR is recommended for unambiguous
identification and characterization. While the specific biological targets of Cycloechinulin are
an active area of research, the provided workflow for target identification can guide further
studies into its mechanism of action and potential therapeutic applications. The availability of a
well-characterized analytical standard is paramount for ensuring the accuracy and
reproducibility of such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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